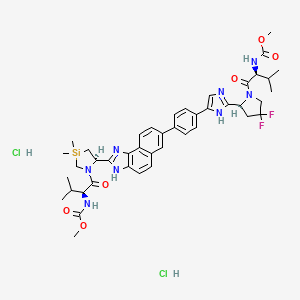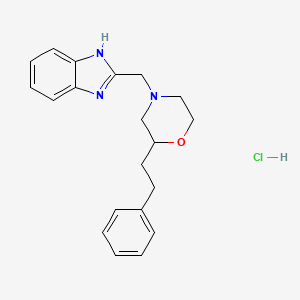
4-(1H-benzimidazol-2-ylmethyl)-2-(2-phenylethyl)morpholine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1H-benzimidazol-2-ylmethyl)-2-(2-phenylethyl)morpholine;hydrochloride is a potent and selective antagonist of the dopamine 4 receptor. It has shown significant potential in reversing cocaine-induced hyperlocomotion in vivo, making it a promising candidate for addiction research . The compound is characterized by its high selectivity for the dopamine 4 receptor, with minimal activity against other dopamine receptors .
准备方法
The synthesis of 4-(1H-benzimidazol-2-ylmethyl)-2-(2-phenylethyl)morpholine;hydrochloride involves a chiral morpholine-based scaffold. The key intermediate in the synthesis is the 4-chlorobenzyl moiety, which is crucial for the compound’s activity . The synthetic route typically involves the following steps:
Formation of the chiral morpholine scaffold: This is achieved through a series of reactions, including nucleophilic substitution and cyclization.
Introduction of the 4-chlorobenzyl moiety: This step involves the use of 4-chlorobenzyl chloride as a reagent, under basic conditions, to introduce the 4-chlorobenzyl group onto the morpholine scaffold.
Purification and isolation: The final product is purified using standard techniques such as recrystallization or chromatography.
化学反应分析
4-(1H-benzimidazol-2-ylmethyl)-2-(2-phenylethyl)morpholine;hydrochloride undergoes several types of chemical reactions, including:
Substitution reactions: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzyl moiety.
Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing agents: Such as potassium permanganate for oxidation reactions.
Reducing agents: Such as sodium borohydride for reduction reactions.
科学研究应用
4-(1H-benzimidazol-2-ylmethyl)-2-(2-phenylethyl)morpholine;hydrochloride has several scientific research applications, including:
Addiction research: The compound has shown potential in reversing cocaine-induced hyperlocomotion, making it a valuable tool for studying addiction mechanisms
Neuroscience research: Due to its selectivity for the dopamine 4 receptor, this compound is used to study the role of this receptor in various neurological processes, including memory, learning, and motivation.
Pharmacological studies: The compound is used to investigate the pharmacological properties of dopamine receptor antagonists and their potential therapeutic applications.
作用机制
4-(1H-benzimidazol-2-ylmethyl)-2-(2-phenylethyl)morpholine;hydrochloride exerts its effects by selectively binding to the dopamine 4 receptor, thereby blocking its activity. This receptor is part of the G-protein coupled receptor family and is involved in various neurological processes . By antagonizing the dopamine 4 receptor, this compound can modulate dopamine signaling pathways, which are implicated in addiction and other neurological disorders .
相似化合物的比较
4-(1H-benzimidazol-2-ylmethyl)-2-(2-phenylethyl)morpholine;hydrochloride is unique in its high selectivity for the dopamine 4 receptor. Similar compounds include:
Dopamine receptor antagonists: Such as haloperidol and clozapine, which have broader activity across multiple dopamine receptors.
Other selective dopamine 4 receptor antagonists: Such as L-745,870, which also targets the dopamine 4 receptor but with different selectivity and potency profiles
In comparison, this compound stands out due to its high selectivity and potency, making it a valuable tool for research focused specifically on the dopamine 4 receptor .
属性
CAS 编号 |
1379510-21-0 |
|---|---|
分子式 |
C20H24ClN3O |
分子量 |
357.882 |
IUPAC 名称 |
4-(1H-benzimidazol-2-ylmethyl)-2-(2-phenylethyl)morpholine;hydrochloride |
InChI |
InChI=1S/C20H23N3O.ClH/c1-2-6-16(7-3-1)10-11-17-14-23(12-13-24-17)15-20-21-18-8-4-5-9-19(18)22-20;/h1-9,17H,10-15H2,(H,21,22);1H |
InChI 键 |
UVMILKJETIKUBK-UNTBIKODSA-N |
SMILES |
C1COC(CN1CC2=NC3=CC=CC=C3N2)CCC4=CC=CC=C4.Cl |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
ML398; ML-398; ML 398. ML398 HCl salt. |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


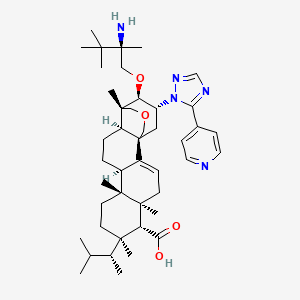

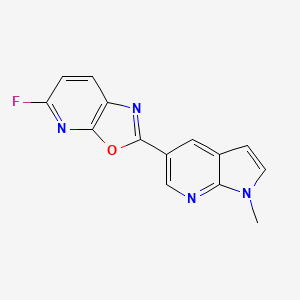

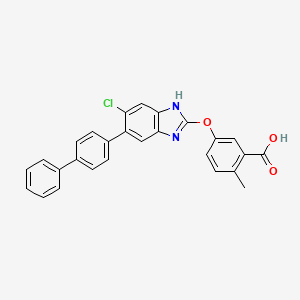
![2,2,2-trifluoroethyl N-[(1S,3aS,3bS,5aR,9aR,9bS,11aS)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinolin-1-yl]carbamate](/img/structure/B609093.png)
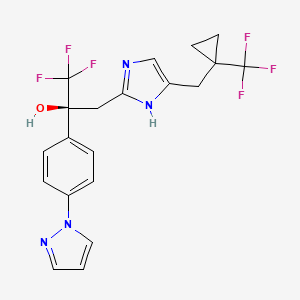
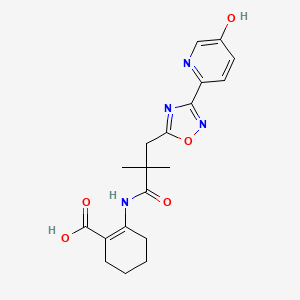
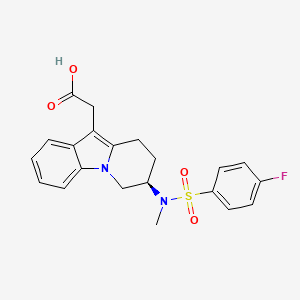
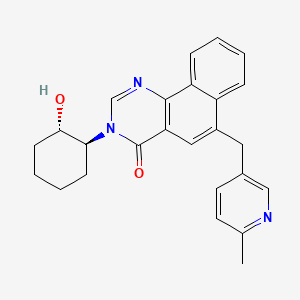
![1-[5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide](/img/structure/B609103.png)
![4-[[(3aR,9S,9aS)-7-fluoro-4-[4-(trifluoromethoxy)benzoyl]-1,2,3,3a,9,9a-hexahydrocyclopenta[b]quinolin-9-yl]-cyclopropylamino]-4-oxobutanoic acid](/img/structure/B609105.png)
